Pubchem_71403125
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_71403125 is a chemical compound listed in the PubChem database, which is a public repository for information on small molecules and their biological activities
Vorbereitungsmethoden
The synthesis of Pubchem_71403125 involves several steps. One common method includes the reaction of a fatty alcohol mixture rich in C12-C14 alcohols with a Lewis acid catalyst. Epichlorohydrin is then added slowly to control the exotherm, resulting in the formation of halohydrins. This is followed by a caustic dehydrochlorination to form the final product . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Pubchem_71403125 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Pubchem_71403125 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of Pubchem_71403125 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Pubchem_71403125 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C12-C14 alcohol glycidyl ether: Known for its use in epoxy resin viscosity reduction.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Used in various synthetic processes. The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound in scientific research
Eigenschaften
CAS-Nummer |
78271-95-1 |
---|---|
Molekularformel |
C13H12Cl2N2Si |
Molekulargewicht |
295.24 g/mol |
InChI |
InChI=1S/C13H12Cl2N2Si/c14-13(15)18-17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7,13H,2,4,8H2 |
InChI-Schlüssel |
GFQGHWJRHAFYCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=C(C=CC=N3)C=C2)N(C1)[Si]C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.